2-Bromo-5-fluoro-4-iodophenol
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Overview
Description
2-Bromo-5-fluoro-4-iodophenol is an organic compound with the molecular formula C6H3BrFIO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Mechanism of Action
Target of Action
It’s known that bromo, fluoro, and iodo phenols are often used in the synthesis of various compounds, including drugs . These compounds can interact with a variety of biological targets, depending on the specific structure and functional groups present.
Mode of Action
For instance, they can participate in nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism might be involved in the interaction of 2-Bromo-5-fluoro-4-iodophenol with its targets.
Biochemical Pathways
For instance, they can affect the synthesis of certain proteins or enzymes .
Result of Action
It’s known that halogenated phenols can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodophenol typically involves halogenation reactions. One common method is the sequential halogenation of phenol. The process begins with the bromination of phenol to form 2-bromophenol, followed by fluorination and iodination under controlled conditions. Each step requires specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, or reduced to form corresponding alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-5-fluoro-4-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Industry: Used in the synthesis of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodophenol: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-Bromo-5-fluorophenol: Lacks the iodine atom, potentially altering its chemical behavior.
4-Iodo-5-fluorophenol: Lacks the bromine atom, which can influence its overall reactivity.
Uniqueness
2-Bromo-5-fluoro-4-iodophenol is unique due to the presence of three different halogens, which can significantly impact its chemical and physical properties. This combination of halogens can enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAGISEJYGLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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